2-Thiazolecarboxaldehyde

Spin Crossover Coordination Chemistry Ligand Field Strength

2-Thiazolecarboxaldehyde (2-Formylthiazole, C4H3NOS, MW 113.14) is a thiazole-derived heterocyclic aldehyde characterized by an electron-deficient aromatic ring bearing an aldehyde substituent at the 2-position. Its physical properties include a liquid physical state at room temperature, a boiling range of 61–63 °C at 15 mmHg, a density of 1.288 g/mL at 25 °C, and a refractive index (n20/D) of 1.574.

Molecular Formula C4H3NOS
Molecular Weight 113.14 g/mol
CAS No. 10200-59-6
Cat. No. B150998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolecarboxaldehyde
CAS10200-59-6
Synonyms1,3-Thiazole-2-carboxaldehyde;  2-Formylthiazole
Molecular FormulaC4H3NOS
Molecular Weight113.14 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C=O
InChIInChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H
InChIKeyZGTFNNUASMWGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazolecarboxaldehyde (CAS 10200-59-6): Core Physicochemical and Structural Profile for Procurement Specification


2-Thiazolecarboxaldehyde (2-Formylthiazole, C4H3NOS, MW 113.14) is a thiazole-derived heterocyclic aldehyde characterized by an electron-deficient aromatic ring bearing an aldehyde substituent at the 2-position . Its physical properties include a liquid physical state at room temperature, a boiling range of 61–63 °C at 15 mmHg, a density of 1.288 g/mL at 25 °C, and a refractive index (n20/D) of 1.574 . The aldehyde functional group, conjugated to the thiazole ring, confers distinct reactivity profiles in condensation, reductive amination, and Baylis-Hillman reactions .

2-Thiazolecarboxaldehyde: Critical Differentiation from Positional Isomers and Other Heterocyclic Aldehydes


Direct substitution of 2-thiazolecarboxaldehyde with structurally analogous heterocyclic aldehydes (e.g., 4-thiazolecarboxaldehyde, 4-oxazolecarboxaldehyde, pyridine-2-carboxaldehyde) is not scientifically justifiable without quantitative evidence, as subtle variations in heteroatom placement and ring electronics translate into markedly different ligand field strengths, coordination behaviors, and downstream bioactivity profiles [1]. The 2-thiazole isomer, in particular, imparts a stronger ligand field and higher spin crossover transition temperature in Fe(II) complexes compared to its 4-thiazole and 4-oxazole counterparts, underscoring that position and heterocycle choice are non-interchangeable design parameters [1].

2-Thiazolecarboxaldehyde: Verifiable Performance Advantages in Coordination Chemistry and Bioactivity


Superior Ligand Field Strength and Highest Spin Crossover T1/2 in Fe(II) Schiff-Base Complexes

In a systematic study of tetradentate Schiff-base Fe(II) complexes, the ligand derived from 2-thiazolecarboxaldehyde (L2thiazole) exhibited the highest spin crossover transition temperature (T1/2 = 400 K) among all heterocyclic aldehydes tested, demonstrating a significantly stronger ligand field than the 4-thiazole isomer (T1/2 = 350 K) and the 4-oxazole analog (which remains high spin at all temperatures up to 400 K). The 5-bromopyridine-2-aldehyde derivative showed lower and polymorph-dependent T1/2 values (245 K and 304 K) [1]. The authors explicitly ranked ligand field strength as 4-oxazole ≪ 5Br-pyridine < 4-thiazole < 2-thiazole, establishing 2-thiazolecarboxaldehyde as the preferred building block for achieving higher-temperature spin transitions in Fe(II) SCO materials [1].

Spin Crossover Coordination Chemistry Ligand Field Strength Magnetic Materials

Preferential DNA Binding Affinity and Non-Intercalative Recognition Mechanism in Schiff Base Ligands

A Schiff base ligand (L1) synthesized from 2-thiazolecarboxaldehyde and p-xylylenediamine demonstrated preferential binding to calf-thymus DNA (CT-DNA) over yeast RNA, as assessed by UV-Vis spectroscopy and molecular docking [1]. The binding mechanism was found to be distinct from classical intercalation, with the thiazole ring participating directly in molecular recognition. In contrast, parallel studies on ligands derived from pyridine-2-carboxaldehyde (L2), 5-methylisoxazole-3-carboxaldehyde (L3), 1-methyl-2-imidazolecarboxaldehyde (L4), and quinoline-2-carboxaldehyde (L5) revealed distinct binding behaviors and affinities, underscoring that the thiazole aldehyde confers a unique nucleic acid interaction profile [1].

DNA Binding Nucleic Acid Recognition Schiff Base Ligands Antimicrobial Agents

Specific Reactivity in Baylis-Hillman C–C Bond Formation

2-Thiazolecarboxaldehyde undergoes the Baylis-Hillman reaction with methyl acrylate when catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a transformation that has been mechanistically characterized by electrospray ionization mass spectrometry (ESI-MS) . This reactivity enables the construction of densely functionalized allylic alcohol scaffolds bearing the thiazole heterocycle, a motif of significant interest in medicinal chemistry. While many aromatic aldehydes participate in Baylis-Hillman reactions, the electron-withdrawing thiazole ring modulates both the reaction rate and the electronic properties of the resulting adducts, offering a distinct synthetic handle compared to carbocyclic or other heterocyclic aldehydes .

Baylis-Hillman Reaction C–C Bond Formation Organocatalysis Synthetic Methodology

Utility in Fluorescence Probe Construction for Amine and Thiol Detection

2-Thiazolecarboxaldehyde has been employed as a heterocyclic building block in the production of fluorescence probes designed for the detection of amines and thiols . The thiazole ring contributes to the conjugated π-system of the probe, influencing both excitation/emission wavelengths and sensitivity. While this is an application-based claim rather than a quantitative comparative benchmark, the documented use in functional probe construction distinguishes 2-thiazolecarboxaldehyde from aldehydes lacking this specific heterocyclic architecture .

Fluorescence Probes Analytical Chemistry Sensor Development Bioimaging

2-Thiazolecarboxaldehyde: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Design of High-Temperature Fe(II) Spin Crossover Materials

Researchers developing Fe(II) spin crossover (SCO) complexes for molecular switches, displays, or memory devices should select 2-thiazolecarboxaldehyde over 4-thiazolecarboxaldehyde or 4-oxazolecarboxaldehyde to achieve higher T1/2 values (400 K) and stronger ligand fields [1]. This directly impacts the operational temperature window and bistability of the material.

Synthesis of DNA-Selective Schiff Base Ligands and Coordination Polymers

For projects targeting nucleic acid recognition—particularly those requiring preferential DNA binding over RNA and non-intercalative mechanisms—2-thiazolecarboxaldehyde is the aldehyde of choice for constructing Schiff base ligands, as demonstrated by the L1 system [2]. This differentiates it from pyridine, isoxazole, imidazole, and quinoline carboxaldehyde analogs.

Baylis-Hillman Adduct Formation for Medicinal Chemistry Scaffolds

Medicinal chemists seeking to install a thiazole-bearing allylic alcohol motif via an organocatalytic C–C bond-forming reaction can reliably employ 2-thiazolecarboxaldehyde in the Baylis-Hillman reaction with methyl acrylate and DABCO . This provides a modular entry into functionalized thiazole derivatives for hit-to-lead optimization.

Construction of Thiazole-Containing Fluorescent Sensors

Analytical and bioanalytical chemists developing fluorescent probes for amine or thiol detection can utilize 2-thiazolecarboxaldehyde as a heterocyclic aldehyde component, leveraging the thiazole ring's contribution to the probe's conjugated π-system and sensing properties .

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